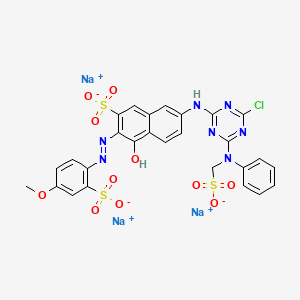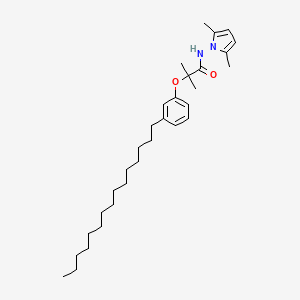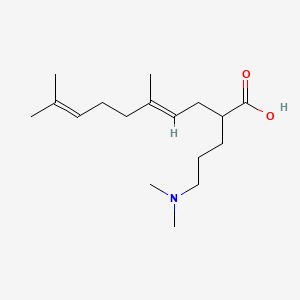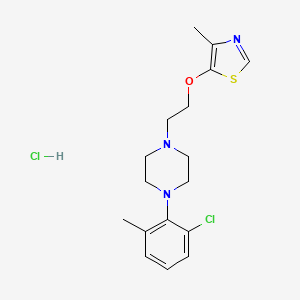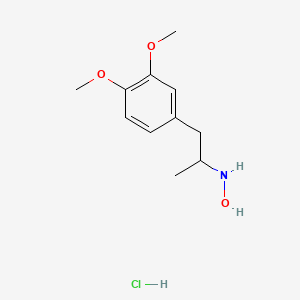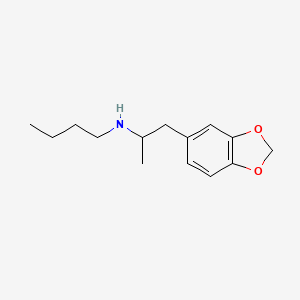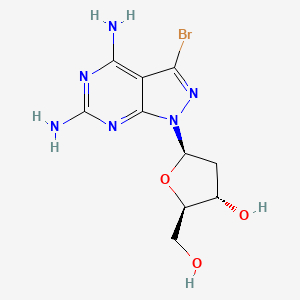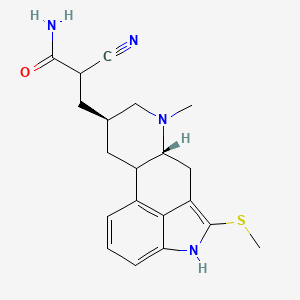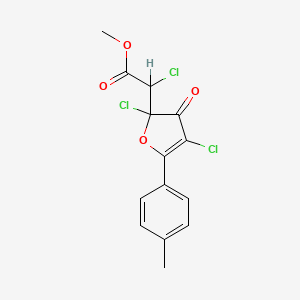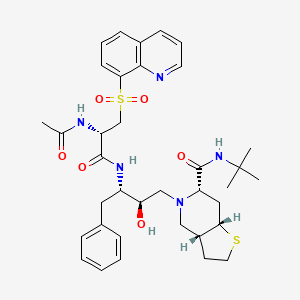
Thieno(3,2-c)pyridine-6-carboxamide, 5-(3-((2-(acetylamino)-1-oxo-3-(8-quinolinylsulfonyl)propyl)amino)-2-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)octahydro-, (3aR-(3aalpha,5(2R*,3S*(S*)),6beta,7aalpha))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno(3,2-c)pyridine-6-carboxamide, 5-(3-((2-(acetylamino)-1-oxo-3-(8-quinolinylsulfonyl)propyl)amino)-2-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)octahydro-, (3aR-(3aalpha,5(2R*,3S*(S*)),6beta,7aalpha))- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of the thieno(3,2-c)pyridine core, followed by the introduction of the carboxamide group. Subsequent steps involve the addition of the acetylamino, quinolinylsulfonyl, and phenylbutyl groups. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, protein binding, and cellular processes. Its functional groups can be modified to enhance specificity and activity.
Medicine
In medicinal chemistry, this compound has potential as a drug candidate. Its structure suggests possible applications in targeting specific receptors or enzymes, making it a candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The functional groups present in the compound allow it to bind to these targets, modulating their activity and leading to the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno(3,2-c)pyridine derivatives: Compounds with similar core structures but different functional groups.
Carboxamide derivatives: Compounds with the carboxamide group but different core structures.
Quinolinylsulfonyl derivatives: Compounds with the quinolinylsulfonyl group but different core structures.
Uniqueness
This compound stands out due to its combination of multiple functional groups, which provides a unique set of chemical and biological properties. Its structure allows for diverse applications and makes it a valuable subject of research.
Propriétés
Numéro CAS |
169168-47-2 |
|---|---|
Formule moléculaire |
C36H47N5O6S2 |
Poids moléculaire |
709.9 g/mol |
Nom IUPAC |
(3aR,6S,7aS)-5-[(2R,3S)-3-[[(2S)-2-acetamido-3-quinolin-8-ylsulfonylpropanoyl]amino]-2-hydroxy-4-phenylbutyl]-N-tert-butyl-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridine-6-carboxamide |
InChI |
InChI=1S/C36H47N5O6S2/c1-23(42)38-28(22-49(46,47)32-14-8-12-25-13-9-16-37-33(25)32)34(44)39-27(18-24-10-6-5-7-11-24)30(43)21-41-20-26-15-17-48-31(26)19-29(41)35(45)40-36(2,3)4/h5-14,16,26-31,43H,15,17-22H2,1-4H3,(H,38,42)(H,39,44)(H,40,45)/t26-,27+,28-,29+,30-,31+/m1/s1 |
Clé InChI |
CBVONKNRKVRZIS-HLCMLFPZSA-N |
SMILES isomérique |
CC(=O)N[C@H](CS(=O)(=O)C1=CC=CC2=C1N=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)[C@@H](CN4C[C@H]5CCS[C@H]5C[C@H]4C(=O)NC(C)(C)C)O |
SMILES canonique |
CC(=O)NC(CS(=O)(=O)C1=CC=CC2=C1N=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(CN4CC5CCSC5CC4C(=O)NC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




